N-(3-Methylbenzyl)-1-(pyridin-3-yl)methanamine oxalate
Description
N-(3-Methylbenzyl)-1-(pyridin-3-yl)methanamine oxalate is an organic salt derived from the parent amine, N-(3-Methylbenzyl)-1-(pyridin-3-yl)methanamine (CAS: 510723-59-8). The molecular formula of the free base is C₁₄H₁₆N₂ (MW: 212.30 g/mol), featuring a benzyl group substituted with a methyl group at the 3-position and a pyridin-3-ylmethylamine moiety . The oxalate salt enhances solubility and stability, making it suitable for pharmaceutical or biochemical studies. Its structure includes a tertiary amine center, enabling coordination with metal catalysts or interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C16H18N2O4 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
N-[(3-methylphenyl)methyl]-1-pyridin-3-ylmethanamine;oxalic acid |
InChI |
InChI=1S/C14H16N2.C2H2O4/c1-12-4-2-5-13(8-12)9-16-11-14-6-3-7-15-10-14;3-1(4)2(5)6/h2-8,10,16H,9,11H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
WLUGMLHCOFLQPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2=CN=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbenzyl)-1-(pyridin-3-yl)methanamine oxalate typically involves the following steps:
Formation of N-(3-Methylbenzyl)-1-(pyridin-3-yl)methanamine: This can be achieved through a nucleophilic substitution reaction where 3-methylbenzyl chloride reacts with 1-(pyridin-3-yl)methanamine in the presence of a base such as sodium hydroxide.
Conversion to Oxalate Salt: The resultant amine is then reacted with oxalic acid to form the oxalate salt. This step is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylbenzyl)-1-(pyridin-3-yl)methanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The benzyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzyl and pyridinyl compounds.
Scientific Research Applications
N-(3-Methylbenzyl)-1-(pyridin-3-yl)methanamine oxalate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-Methylbenzyl)-1-(pyridin-3-yl)methanamine oxalate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism, depending on its specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-substituted methanamine derivatives , which exhibit diverse pharmacological and catalytic properties. Below is a detailed comparison with key analogues:
Key Observations :
- Electron-donating groups (e.g., 3-methylbenzyl) favor metal coordination and catalytic applications, as seen in palladium-catalyzed arylation reactions .
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) improve stability and reactivity in synthetic pathways but may reduce solubility .
- Heterocyclic substituents (e.g., thiazole, imidazole) broaden biological activity, as demonstrated in antimicrobial and enzyme inhibition studies .
Structural and Spectroscopic Differences
- NMR Profiles : The target compound’s ¹H NMR spectrum () shows aromatic protons at δ 6.72–8.14 ppm, distinct from analogues with nitrothiophene (δ 7.5–8.5 ppm) or trifluoromethyl groups (δ 7.8–8.3 ppm) .
- Mass Spectrometry : The molecular ion peak for the free base (m/z 212.30) differs significantly from derivatives like 15 (m/z 423.8), reflecting substituent-driven mass variations .
Biological Activity
N-(3-Methylbenzyl)-1-(pyridin-3-yl)methanamine oxalate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound has the chemical formula and a molecular weight of approximately 302.33 g/mol. It contains a pyridine ring and a methanamine moiety, which are critical for its biological interactions. The structural characteristics of this compound suggest it may participate in various biochemical pathways.
This compound’s biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the pyridine ring enhances its affinity for certain biological targets, potentially influencing metabolic processes.
Comparative Analysis with Similar Compounds
The following table summarizes several compounds structurally related to this compound, highlighting their unique features and potential biological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-Methylbenzyl)-1-(pyridin-2-yl)methanamine oxalate | Structure | Different substitution pattern on the benzene ring |
| N-(2-Methylbenzyl)-1-(pyridin-4-yl)methanamine oxalate | Structure | Variation in pyridine position |
| N-(3-Chlorobenzyl)-1-(pyridin-3-yl)methanamine oxalate | Structure | Chlorine substituent may alter biological activity |
The structural variations among these compounds can lead to differences in their pharmacological profiles, influencing their efficacy and safety.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties. The presence of the methanamine group may enhance these activities by facilitating interaction with microbial targets.
- Cytotoxicity : Investigations into the cytotoxic effects of oxalate derivatives have indicated that high concentrations can induce toxicity in renal cells, potentially through mechanisms involving oxidative stress and free radical generation . This raises considerations for the therapeutic window when using such compounds.
Case Studies
- Oxalate Toxicity in LLC-PK1 Cells : A study demonstrated that exposure to high concentrations of oxalate led to increased free radical production and cytotoxic effects in renal tubular cells. The findings suggest that while this compound may have therapeutic potential, careful monitoring of dosages is crucial to mitigate toxicity risks .
- Pharmacological Chaperones for AGT : Research exploring pharmacological chaperones indicated that small molecules could assist in the correct folding of misfolded proteins associated with primary hyperoxaluria type I (PH1). While not directly related to this compound, these findings underscore the importance of structure-function relationships in developing therapeutic agents targeting similar pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
